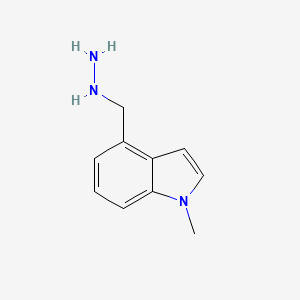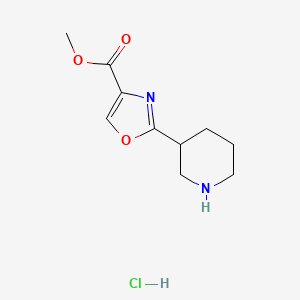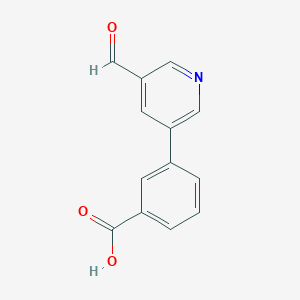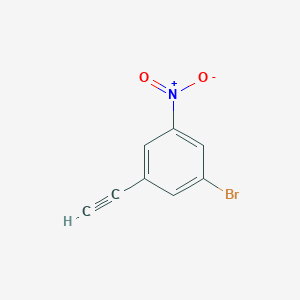![molecular formula C12H12N2O2 B1416101 1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone CAS No. 1015846-09-9](/img/structure/B1416101.png)
1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone
Descripción general
Descripción
“1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone” is a chemical compound with the empirical formula C12H12N2O2 . It is a solid substance .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel 3-aryl-1-(4-tert-butylbenzyl)-1H-pyrazole-5-carbohydrazide hydrazone derivatives have been synthesized and investigated .Molecular Structure Analysis
The molecular structure of “1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone” consists of a pyrazole ring attached to a methoxyphenyl group and an ethanone group . The molecular weight of this compound is 216.24 .Physical And Chemical Properties Analysis
“1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone” is a solid substance . Its empirical formula is C12H12N2O2 and it has a molecular weight of 216.24 .Aplicaciones Científicas De Investigación
Antimicrobial Activity
1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone and its derivatives have been explored for their antimicrobial properties. For example, novel Schiff bases synthesized using derivatives of this compound have shown significant antimicrobial activity, with some derivatives exhibiting excellent activity compared to others (Puthran et al., 2019). Additionally, other studies have synthesized compounds with similar structures that demonstrated strong antibacterial activity, particularly against Escherichia coli (Lv et al., 2010).
Pain Management
This compound has also been used in the synthesis of a clinical candidate for pain management. Specifically, a σ1 receptor antagonist with antinociceptive properties in various pain models was developed using a derivative of this compound (Díaz et al., 2020).
Synthesis of Various Heterocyclic Compounds
The compound is a key precursor in the synthesis of various heterocyclic compounds, such as chalcone derivatives, thiadiazoles, pyrazole hydrazones, and triazolo-thiadiazoles. These compounds are synthesized for different applications, including biological studies and material science. For instance, chalcone derivatives synthesized from this compound have been screened for antimicrobial activity (Katade et al., 2008). Similarly, thiadiazoles and other derivatives synthesized from this compound have been tested for potential applications, including antimicrobial activity (Abdelall, 2014).
Fungicidal Activity
Some derivatives of 1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone have demonstrated moderate fungicidal activity, suggesting potential use in agriculture and related fields (Liu et al., 2012).
Solid-State Fluorescence Regulation
The compound has been used in the study of solid-state fluorescence. For example, it was synthesized and crystallized to provide crystals with different fluorescent colors, indicating potential applications in material science and optical technologies (Dong et al., 2012).
Electronic Structure Studies
Its derivatives have also been used in studies focusing on the electronic structure of compounds, contributing to the field of chemistry and materials science (Frey et al., 2014).
Propiedades
IUPAC Name |
1-[1-(4-methoxyphenyl)pyrazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9(15)10-7-13-14(8-10)11-3-5-12(16-2)6-4-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMYSSDXHWIJPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=C1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650789 | |
| Record name | 1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone | |
CAS RN |
1015846-09-9 | |
| Record name | 1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1015846-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(Tert-butoxycarbonyl)amino]methyl}[1,1-biphenyl]-3-carboxylic acid](/img/structure/B1416018.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[6-(trifluoromethyl)pyridin-3-yl]piperazine-2-carboxylic acid](/img/structure/B1416022.png)



![2-[4-Fluoro-2-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B1416026.png)



![4-(2-Bromo-6-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416032.png)
![4-(4-Formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416033.png)

![[(3-Fluoro-2-methoxyphenyl)methyl]hydrazine](/img/structure/B1416037.png)
